molecular formula C7H5ClO3 B040840 2,6-Dihydroxybenzoyl chloride CAS No. 116615-34-0

2,6-Dihydroxybenzoyl chloride

Cat. No.: B040840
CAS No.: 116615-34-0
M. Wt: 172.56 g/mol
InChI Key: WLHJZNPBSYWJSI-UHFFFAOYSA-N
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Description

2,6-Dihydroxybenzoyl chloride is an organic compound with the molecular formula C₇H₅ClO₃. It is a derivative of benzoic acid, where two hydroxyl groups are positioned at the 2 and 6 positions on the benzene ring, and a chlorine atom replaces the carboxyl group’s hydroxyl group. This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dihydroxybenzoyl chloride can be synthesized from 2,6-dihydroxybenzoic acid. The typical method involves the reaction of 2,6-dihydroxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of 2,6-dihydroxybenzoic acid using phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅). The reaction is typically conducted in an inert atmosphere to prevent moisture from interfering with the reaction .

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxybenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl₂): Used for chlorination reactions.

    Phosphorus Trichloride (PCl₃): Employed in industrial chlorination processes.

    Dimethylformamide (DMF): Acts as a catalyst in various reactions.

Major Products Formed

Scientific Research Applications

2,6-Dihydroxybenzoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drugs and diagnostic agents.

    Industry: Applied in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dihydroxybenzoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, such as amides, esters, and thioesters, depending on the nucleophile involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dihydroxybenzoyl chloride is unique due to its specific positioning of hydroxyl groups, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in synthesizing compounds with specific structural and functional properties .

Properties

IUPAC Name

2,6-dihydroxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHJZNPBSYWJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554469
Record name 2,6-Dihydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116615-34-0
Record name 2,6-Dihydroxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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